molecular formula C9H7FO3 B6618198 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1523136-07-3

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B6618198
CAS No.: 1523136-07-3
M. Wt: 182.15 g/mol
InChI Key: FZBFDMCUQBVSCC-UHFFFAOYSA-N
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Description

“7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . This compound is in the form of a powder .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . A highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FO3/c10-7-3-1-2-5-6 (9 (11)12)4-13-8 (5)7/h1-4H, (H,11,12) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a Rh (III)-catalyzed annulation between salicylaldehydes and diazo compounds offers good functional group tolerance, scalability, and a controllable chemoselectivity .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal . The boiling point is not specified .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities .

Mechanism of Action

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBFDMCUQBVSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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